N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea and an α-haloketone.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Group: The benzamide group is formed by reacting benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted thiazole or benzamide derivatives.
Scientific Research Applications
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group may enhance binding affinity to certain proteins, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1).
Benzamide Derivatives: Compounds like metoclopramide, which also contain a benzamide group.
Uniqueness
N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to the combination of its thiazole ring, cyclohexyl group, and benzamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(4-cyclohexyl-1,3-thiazol-2-yl)methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(11-21-19(24)15-9-5-2-6-10-15)20-12-18-22-16(13-25-18)14-7-3-1-4-8-14/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGRRBSFQBXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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